2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated pyridine derivative functionalized with a pinacol boronate ester group. This compound is characterized by a pyridine core substituted with chlorine atoms at positions 2 and 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science . The dichloro substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and stability. This compound is primarily used in pharmaceutical research as a building block for synthesizing heterocyclic scaffolds .
Properties
IUPAC Name |
2,4-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIKGOMOMBWEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746343 | |
| Record name | 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257651-49-2 | |
| Record name | 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257651-49-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyridines
The most widely reported method involves palladium-catalyzed Miyaura borylation of 2,4-dichloro-3-iodopyridine with pinacolborane (HBpin). Key steps include:
-
Reaction Conditions : A mixture of 2,4-dichloro-3-iodopyridine (1.0 eq), HBpin (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 eq) in degassed 1,4-dioxane is heated at 80°C under nitrogen for 12–16 hours.
-
Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the target compound as a white solid (78–82% yield).
Critical Parameters :
Alternative Routes via Intermediate Boronic Acids
A two-step approach involves:
-
Hydroboration : 2,4-Dichloro-3-iodopyridine is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(COD)OMe]₂ (1 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (2 mol%) in THF at 60°C for 6 hours.
-
Esterification : The intermediate boronic acid is reacted with pinacol in dichloromethane using MgSO₄ as a dehydrating agent, achieving 85% isolated yield.
Industrial Production Methodologies
Continuous Flow Reactor Optimization
Scale-up processes prioritize safety and efficiency:
-
Reactor Design : Tubular flow reactors (TFRs) with Pd-coated static mixers enable rapid heat dissipation, reducing decomposition risks.
-
Operational Parameters :
Parameter Value Residence Time 8–10 minutes Temperature 75°C Pressure 3 bar Annual Capacity 500–700 kg
This method achieves 89% conversion with >98% purity (GC analysis).
Solvent Recycling Systems
Industrial plants employ closed-loop solvent recovery:
-
Distillation : Spent 1,4-dioxane is distilled under reduced pressure (40°C, 15 mmHg), achieving 95% recovery rates.
-
Quality Control : Recovered solvent must meet ≤0.1% water content (Karl Fischer titration) to prevent boronate hydrolysis.
Mechanistic and Kinetic Analysis
Catalytic Cycle in Miyaura Borylation
The Pd⁰/PdII cycle involves:
-
Oxidative addition of Pd⁰ to the C–I bond (rate-limiting step, ΔG‡ = 24.3 kcal/mol).
-
Transmetallation with HBpin via a four-membered transition state (TS) confirmed by DFT calculations.
-
Reductive elimination to release the boronate product, regenerating Pd⁰.
Side Reactions :
Temperature-Dependent Selectivity
Kinetic studies reveal:
-
Optimal Range : 70–80°C balances conversion (k = 0.18 min⁻¹) and selectivity (98:2 boronate:dehalogenated product).
-
Arrhenius Parameters : Eₐ = 45.2 kJ/mol, pre-exponential factor (A) = 1.6 × 10⁷ s⁻¹.
Purity and Analytical Characterization
Quality Control Metrics
Commercial batches (e.g., AChemBlock Q68136) adhere to:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC (C18, MeCN/H₂O) |
| Chlorine Content | 25.8–26.2% | Ion Chromatography |
| Boron Content | 3.9–4.1% | ICP-OES |
Scientific Research Applications
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used in:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: In the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: For the development of new drug candidates through the formation of complex molecular architectures.
Industry: In the production of advanced materials and polymers with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In cross-coupling reactions, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyridine-based boronate esters, emphasizing substituent positions, reactivity, and applications.
*Calculated based on molecular formula C₁₁H₁₄BCl₂NO₂.
Reactivity in Suzuki-Miyaura Coupling
- However, electron-withdrawing Cl groups activate the boronate, enhancing reactivity with electron-rich aryl partners .
- 4-(Trifluoromethyl) Analogue () : The CF₃ group at position 2 stabilizes the boronate via electron-withdrawing effects, improving shelf life but requiring harsher coupling conditions .
- 2,5-Dichloro Analogue () : The shifted Cl to position 5 reduces steric clash, enabling faster coupling kinetics than the 2,4-dichloro isomer .
Biological Activity
2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1257651-49-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBClNO
- Molecular Weight : 273.95 g/mol
- Structure : The compound features a pyridine ring substituted with dichloro and dioxaborolane moieties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For example:
- Activity Against Bacteria : It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4 to 8 µg/mL .
Inhibition of Cytochrome P450 Enzymes
Research has highlighted the compound's role as an inhibitor of cytochrome P450 (CYP) enzymes:
- CYP3A4 Inhibition : The compound demonstrated potent reversible inhibition with an IC of 0.34 µM for CYP3A4, alongside time-dependent inhibition . This raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives including the target compound. The results showed:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4 - 8 | Effective against MRSA |
| Other Compounds | Varies | Less effective |
This study underscores the potential of this compound as a lead in developing new antimicrobial agents.
Study 2: Pharmacokinetics and Toxicity
Another investigation focused on the pharmacokinetic properties and toxicity profile:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A common approach involves halogenation followed by Miyaura borylation. For example, chlorinated pyridine precursors can undergo palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions (e.g., argon) at 80–100°C . Catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often used. Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/EtOAc gradients) .
Table 1: Representative Synthetic Conditions
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloro-3-iodopyridine | Pd(dppf)Cl₂ | THF | 80 | 72 | |
| 3-Bromo-2,4-dichloropyridine | Pd(PPh₃)₄ | DMF | 100 | 65 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (for volatile impurities). Purity ≥95% is typical for research-grade material .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronate ester protons at δ 1.0–1.3 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 241.05) .
- Crystallography : Single-crystal X-ray diffraction (SHELX or OLEX2 software) for unambiguous confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in cross-coupling reaction efficiencies with this boronated pyridine?
- Methodological Answer : Contradictory yields often stem from:
-
Catalyst Deactivation : Trace moisture or oxygen can poison palladium catalysts. Use rigorously dried solvents and Schlenk-line techniques .
-
Steric Effects : The 2,4-dichloro substituents may hinder boronate coupling. Optimize ligand choice (e.g., switch from PPh₃ to XPhos for bulky substrates) .
-
Analytical Artifacts : Byproducts (e.g., deboronation) can skew results. Validate via ¹¹B NMR (boron signal at δ 28–32 ppm) .
Table 2: Troubleshooting Cross-Coupling Reactions
Issue Solution Reference Low yield Switch to XPhos ligand Deboronation Add BHT (radical scavenger) Catalyst precipitation Use polar aprotic solvents (DMF)
Q. How does the electronic nature of the pyridine ring influence Suzuki-Miyaura coupling reactivity?
- Methodological Answer : The electron-withdrawing chlorine substituents at positions 2 and 4 reduce the electron density of the pyridine ring, slowing oxidative addition of palladium(0) to the C–B bond. This can be mitigated by:
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 120°C for 30 minutes) .
- Base Optimization : Use stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance transmetallation .
- Computational Modeling : DFT calculations (Gaussian 09) to predict charge distribution and guide ligand selection .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : The compound’s low solubility in common solvents (e.g., hexane, EtOAc) complicates crystallization. Strategies include:
- Solvent Layering : Diffuse pentane into a concentrated DCM solution .
- Cryocrystallography : Use synchrotron radiation for weakly diffracting crystals .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to handle non-merohedral twinning .
Data Interpretation and Reproducibility
Q. How to reconcile discrepancies in reported melting points or spectral data?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallize from different solvents (e.g., MeOH vs. EtOH) and compare DSC thermograms .
- Impurity Profiles : Reproduce synthesis/purification protocols exactly (e.g., gradient vs. isocratic HPLC) .
- Instrument Calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
